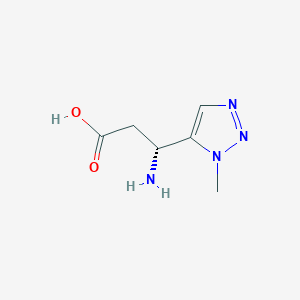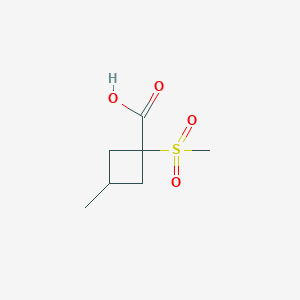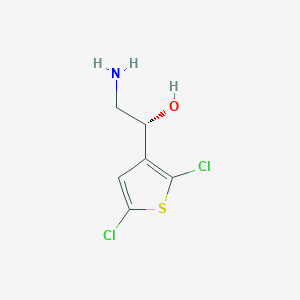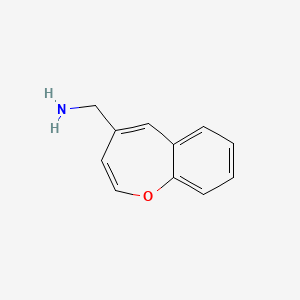amine](/img/structure/B13304234.png)
[1-(3,5-Difluorophenyl)ethyl](propan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Difluorophenyl)ethylamine: is a chemical compound with the molecular formula C₁₁H₁₅F₂N and a molecular weight of 199.24 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to an ethyl chain, which is further connected to a propan-2-ylamine group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluorophenyl)ethylamine typically involves the reaction of 3,5-difluorobenzyl chloride with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of 1-(3,5-Difluorophenyl)ethylamine may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall process efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(3,5-Difluorophenyl)ethylamine can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can also undergo reduction reactions, often using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the amine group into an amine oxide or other reduced forms.
Substitution: Nucleophilic substitution reactions are common for this compound, especially when reacting with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine oxides, reduced amines.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
Chemistry: In chemistry, 1-(3,5-Difluorophenyl)ethylamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of difluorophenyl groups on biological systems. It can be used as a probe to investigate the interactions between small molecules and biological targets .
Medicine: In medicinal chemistry, 1-(3,5-Difluorophenyl)ethylamine is explored for its potential therapeutic applications. The presence of the difluorophenyl group can influence the pharmacokinetic and pharmacodynamic properties of drug candidates .
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in various fields, including agrochemicals, polymers, and specialty chemicals .
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)ethylamine involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-(3,4-Difluorophenyl)ethylamine
- 1-(3,5-Dichlorophenyl)ethylamine
- 1-(3,5-Dimethylphenyl)ethylamine
Comparison: Compared to its analogs, 1-(3,5-Difluorophenyl)ethylamine exhibits unique properties due to the presence of fluorine atoms. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity. For instance, the difluorophenyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C11H15F2N |
|---|---|
Molecular Weight |
199.24 g/mol |
IUPAC Name |
N-[1-(3,5-difluorophenyl)ethyl]propan-2-amine |
InChI |
InChI=1S/C11H15F2N/c1-7(2)14-8(3)9-4-10(12)6-11(13)5-9/h4-8,14H,1-3H3 |
InChI Key |
AFXCUDANHGVZNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)C1=CC(=CC(=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13304159.png)

![Methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]acetate](/img/structure/B13304165.png)

![2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene](/img/structure/B13304173.png)


![2-[(But-3-yn-2-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13304186.png)
![1-{[(3-Ethoxyphenyl)methyl]amino}propan-2-OL](/img/structure/B13304199.png)



![3-Methoxy-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13304217.png)

